molecular formula C20H18N2O3 B11365130 N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide

N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11365130
M. Wt: 334.4 g/mol
InChI Key: HEYXEFXNLNGAOL-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a furan ring, a pyridine ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable nucleophile to form the furan-2-ylmethyl intermediate.

    Allylation: The intermediate is then reacted with an allylating agent under basic conditions to introduce the prop-2-en-1-yloxy group.

    Coupling with Pyridine: The final step involves coupling the intermediate with a pyridine derivative under catalytic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted benzamides.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The furan and pyridine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain pathways involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)-4-hydroxy-N-(pyridin-2-yl)benzamide
  • N-(Furan-2-ylmethyl)-4-methoxy-N-(pyridin-2-yl)benzamide

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-prop-2-enoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H18N2O3/c1-2-13-24-17-10-8-16(9-11-17)20(23)22(15-18-6-5-14-25-18)19-7-3-4-12-21-19/h2-12,14H,1,13,15H2

InChI Key

HEYXEFXNLNGAOL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3

Origin of Product

United States

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